molecular formula C35H32BrN3O3S B2799643 1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone CAS No. 681276-99-3

1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone

货号: B2799643
CAS 编号: 681276-99-3
分子量: 654.62
InChI 键: KEJLQXJYDRFSPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a pyrazoline-based derivative with a complex heterocyclic architecture. Its structure integrates a dihydropyrazole core substituted with a 4-bromophenyl group at position 3 and a 2,3-dimethoxyphenyl group at position 3. The ethanone moiety at position 1 is further functionalized with a thioether-linked indole system bearing a 4-methylbenzyl group.

Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The indole-thioether moiety introduces hydrogen-bonding and π-π stacking capabilities, which may modulate interactions with enzymes or receptors .

属性

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32BrN3O3S/c1-23-11-13-24(14-12-23)20-38-21-33(27-7-4-5-9-30(27)38)43-22-34(40)39-31(28-8-6-10-32(41-2)35(28)42-3)19-29(37-39)25-15-17-26(36)18-16-25/h4-18,21,31H,19-20,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJLQXJYDRFSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=C(C(=CC=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis with structurally related pyrazoline derivatives reveals key distinctions in substituent effects and bioactivity profiles.

Compound Substituents Key Features Reported Bioactivity References
Target Compound 4-Bromophenyl, 2,3-dimethoxyphenyl, indole-thioether High lipophilicity (logP ~5.2), π-π stacking via indole, potential CNS activity N/A (Theoretical predictions)
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Chlorophenyl, 4-methoxyphenyl Moderate logP (~3.8), crystallographically characterized Antimicrobial (MIC: 12.5 µg/mL for S. aureus)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one 4-Bromophenyl, 4-fluorophenyl, butanone Enhanced metabolic stability, logP ~4.5 Anticancer (IC₅₀: 8.7 µM for HeLa cells)
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-...thiazole Bromophenyl, fluorophenyl, triazole-thiazole Rigid heterocyclic framework, logP ~5.0 Antimicrobial and anti-inflammatory

Key Observations

Bromine’s larger atomic radius may enhance halogen bonding in target interactions .

Methoxy vs. Methylbenzyl Groups : The 2,3-dimethoxyphenyl group in the target compound offers dual methoxy substituents, improving solubility compared to the single 4-methoxy analog . The 4-methylbenzyl group on the indole may sterically hinder metabolic degradation .

Thioether vs. Thiazole Linkages : The indole-thioether in the target compound provides flexibility and sulfur-based hydrogen bonding, contrasting with the rigid thiazole-triazole systems in , which prioritize structural stability over conformational adaptability.

Crystallographic and Computational Insights

  • Crystal structures of related compounds (e.g., ) reveal planar pyrazoline cores with substituents adopting orthogonal orientations to minimize steric clashes. The target compound’s 2,3-dimethoxyphenyl group may induce torsional strain, affecting packing efficiency .
  • Density Functional Theory (DFT) studies on similar molecules suggest that bromine and methoxy groups contribute to a low-energy HOMO-LUMO gap (~4.1 eV), favoring redox-mediated bioactivity .

常见问题

Q. How can researchers optimize the synthesis of this compound given its complex substituents?

Methodological Answer: Synthesis optimization requires a multi-step approach. First, the pyrazole ring can be constructed via hydrazine-diketone condensation under controlled pH and temperature (pH 4–6, 60–80°C) . Bromophenyl and indole-thioether groups are introduced sequentially using Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, DMF/H₂O solvent) . Reaction monitoring via TLC/HPLC ensures intermediate purity. Adjusting solvent polarity (e.g., DCM to DMF) improves yields of bulky substituents. For scalability, flow-chemistry techniques enhance reproducibility and reduce side reactions .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from dimethoxyphenyl and indole-thioether groups .
  • HRMS : Confirm molecular mass with <2 ppm error to distinguish isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
  • HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to assess purity >98% .
  • FTIR : Validate carbonyl (1690–1710 cm⁻¹) and thioether (650–700 cm⁻¹) functional groups .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of this compound, and how are they resolved?

Methodological Answer: The compound’s flexible dihydropyrazole ring and disordered solvent molecules complicate refinement. Strategies include:

  • Using SHELXL for anisotropic displacement parameter (ADP) refinement and TWIN commands to address twinning .
  • Applying PLATON/SQUEEZE to model solvent-accessible voids .
  • High-resolution data (<0.8 Å) improves electron density maps for dimethoxyphenyl rotational conformers .

Q. How can researchers design biological assays to evaluate this compound’s activity against specific enzyme targets?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. IC₅₀ values are calculated via dose-response curves (0.1–100 µM) .
  • Cellular Uptake : Radiolabel the compound with ¹⁸F (via bromine-18 displacement) and track accumulation in cancer cell lines (e.g., MCF-7) using PET imaging .

Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

Methodological Answer: Discrepancies often stem from pharmacokinetic factors (e.g., poor solubility). Address this by:

  • Solubility Enhancement : Formulate with cyclodextrins or PEGylation .
  • Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to identify oxidative hotspots (e.g., dimethoxy group demethylation) .

Q. What computational approaches are suitable for modeling this compound’s binding interactions with macromolecular targets?

Methodological Answer:

  • Docking : Use AutoDock Vina with flexible ligand sampling and explicit water placement in the binding pocket .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess dihydropyrazole ring dynamics in complex with kinases (e.g., CDK2) .

Q. How can structure-activity relationship (SAR) studies be structured to optimize the bromophenyl group’s role?

Methodological Answer:

  • Analog Synthesis : Replace bromine with Cl, CF₃, or H and compare IC₅₀ values .
  • Electrostatic Potential Maps : Calculate using DFT (B3LYP/6-31G*) to correlate halogen bonding with activity .

Q. What strategies mitigate polymorphism issues during formulation development?

Methodological Answer:

  • Crystallization Screening : Use 24 solvents in microbatch trials to identify stable polymorphs .
  • Hot-Stage Microscopy : Monitor thermal transitions (25–300°C) to detect undesired forms .

Q. How is regioselectivity ensured during the introduction of the 4-methylbenzyl group to the indole moiety?

Methodological Answer:

  • Protecting Groups : Temporarily block indole’s C2 position with Boc before alkylation .
  • Lewis Acid Catalysis : Use ZnCl₂ to direct benzylation to the N1 position .

Q. Can synergistic effects be quantified when combining this compound with existing therapeutics?

Methodological Answer:

  • Combenefit Software : Analyze combination index (CI) values from dose-matrix assays .
  • Transcriptomics : Perform RNA-seq to identify pathways co-targeted by the compound and cisplatin .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。